tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Description
tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a fused azetidine and cyclobutane ring system. The tert-butyloxycarbonyl (Boc) group at position 2 and the cyano (CN) and methyl (CH₃) substituents at position 6 distinguish it from related derivatives. Its synthesis typically involves functionalization of a precursor like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (), followed by cyanation and methylation steps ().
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)5-12(4,6-13)7-14/h5-6,8-9H2,1-4H3 |
InChI Key |
ASZQEDNUMGNLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic pathway generally follows these steps:
Starting Material Selection : The synthesis begins with azaspiro[3.3]heptane derivatives, such as 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl ester, which serves as a versatile precursor.
Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is used to reduce ketone functionalities to alcohols or amines, depending on the intermediate stage.
Protection : The amino group is often protected using tosyl chloride (TsCl) or tert-butyl dicarbonate (BOC2O) to prevent side reactions during subsequent steps.
Ring Closure and Functionalization : Ring closure is achieved by reaction with ortho-nitrobenzenesulfonamide under basic conditions (e.g., potassium carbonate), followed by substitution reactions with thiophenol or other nucleophiles to introduce desired functional groups.
Introduction of Cyano and Methyl Groups : The cyano and methyl substituents at the 6-position are introduced via alkylation and cyanation reactions, often employing reagents such as ethyl cyanoacetate and potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Final Esterification : The tert-butyl ester group is installed or maintained throughout the synthesis by reaction with tert-butyl dicarbonate under alkaline conditions.
Detailed Stepwise Preparation (Based on Patent CN102442934A and Literature)
Alternative Synthetic Routes and Yields
An alternative method reported in Organic Letters (Vol. 11) includes the use of ethyl cyanoacetate and potassium carbonate in DMF to introduce the cyano group with a yield of 55%, followed by sodium borohydride reduction (95%), tosyl chloride protection (91%), and tert-butyl dicarbonate esterification (82%).
Palladium hydroxide-catalyzed hydrogenation and Dess-Martin periodinane oxidation are also employed in some routes, with yields ranging from 72% to 90% for intermediate steps.
Other reagents such as triphenylphosphine methyl bromide and trichloroacetic chloride have been used in specific steps, though with lower overall yields (40-52% for two-step sequences).
Sodium Borohydride Reduction Specifics
Several experiments demonstrate the reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using sodium borohydride with high yields:
Functionalization Examples
The introduction of benzyl or ethyl groups at the 6-position has been achieved using Grignard reagents (e.g., benzyl magnesium chloride) with yields around 69%.
Reductive amination with aldehydes and sodium triacetoxyborohydride has been used to attach complex amine substituents on the azaspiro scaffold with yields of approximately 63%.
Data Tables Summary
Research Discoveries and Notes
The multi-step synthesis of this compound is optimized for scalability and yield, with mild reaction conditions and high selectivity.
Protection of the amine functionality is crucial to avoid side reactions during ring closure and substitution steps.
Sodium borohydride reduction is a reliable and high-yielding method for converting ketone intermediates to the corresponding alcohols or amines, facilitating further functionalization.
The cyano group introduction via alkylation with ethyl cyanoacetate under basic conditions is a key step to achieve the desired substitution pattern at the 6-position.
The tert-butyl ester group provides stability and ease of handling, and can be introduced or preserved throughout the synthetic sequence by reaction with tert-butyl dicarbonate.
The compound's synthetic versatility allows for further derivatization, making it a valuable scaffold in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Reactivity Insights :
- The cyano group in the target compound facilitates click chemistry (e.g., Huisgen cycloaddition) or hydrolysis to carboxylic acids.
Q & A
What are the established synthetic routes for preparing tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, and how do reaction conditions influence yield?
Answer:
Two primary synthetic strategies are reported for analogous spiroazetidine derivatives:
- Route 1 : Cyclization of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (a key intermediate) with 3,3-dimethylcyclopropane derivatives under basic conditions (e.g., hydroxide-facilitated alkylation), achieving yields >95% after chromatographic purification (15–100% Et2O/pentane gradient) .
- Route 2 : Use of LiAlH4 and sulfinyl chlorides (e.g., tosyl chloride) for stereoselective reduction and subsequent functionalization, with optimized molar ratios (e.g., 2:1 LiAlH4:substrate) critical for minimizing side reactions .
Key factors : Temperature (0–25°C), solvent polarity (THF preferred for LiAlH4 reactions), and stoichiometric control of alkylating agents.
How should researchers optimize purification protocols for spiroazetidine derivatives like this compound?
Answer:
- Chromatography : Use silica gel columns with gradient elution (e.g., 15–100% Et2O in pentane) to resolve polar intermediates. For cyanated derivatives, reverse-phase HPLC (C18 column, acetonitrile/water) improves purity .
- Crystallization : Tert-butyl-protected intermediates often crystallize from Et2O/pentane mixtures. Additives like oxalic acid (for salt formation) enhance crystallinity in diazaspiro compounds .
What advanced methodologies enable asymmetric synthesis of chiral spiroazetidines, and how is enantiomeric excess validated?
Answer:
- Chiral Induction : Employ tert-butylsulfinyl auxiliaries (e.g., (R)-tert-butylsulfinamide) during cyclopropane ring-opening or azetidine functionalization. LiAlH4-mediated reductions retain configuration with >90% ee .
- Validation : Chiral HPLC (e.g., Chiralpak IA column) and optical rotation ([α]D<sup>20</sup>) measurements. For example, (S)-configured derivatives exhibit [α]D<sup>20</sup> = −144.21 (c = 0.1, MeOH) .
Which analytical techniques are most robust for characterizing the spiroazetidine core and confirming regiochemistry?
Answer:
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR distinguishes azetidine (δ 3.3–4.3 ppm) and cyclopropane protons (δ 1.0–2.5 ppm). <sup>19</sup>F NMR is critical for fluorinated analogs .
- HRMS : High-resolution mass spectrometry (EI or ESI+) confirms molecular formulae (e.g., C11H20N2O2 requires [M+H]<sup>+</sup> = 212.29) .
- X-ray Crystallography : SHELX software refines spirocyclic geometry, resolving ring puckering and substituent orientation .
How can reaction scalability be improved for multigram synthesis of this compound?
Answer:
- Process Optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., cyclopropane ring formation). Scale-up of 3,3-bis(bromomethyl)oxetane alkylation to 100 g demonstrated 87% yield with >99% purity .
- Catalysis : Transition-metal-free conditions (e.g., hydroxide bases) reduce costs. For tert-butyl ester hydrolysis, avoid Boc-deprotection side reactions by controlling pH (<2) .
What role does the spiro[3.3]heptane framework play in modulating the compound’s reactivity and stability?
Answer:
- Steric Effects : The spiro junction imposes 90° dihedral angles, hindering nucleophilic attack on the azetidine nitrogen.
- Ring Strain : Cyclopropane and azetidine rings exhibit strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, making the compound suitable for high-temperature reactions .
How do computational models predict the regioselectivity of functionalization on the spiroazetidine scaffold?
Answer:
- DFT Calculations : B3LYP/6-31G(d) models identify electrophilic sites. For 6-cyano derivatives, LUMO localization on the cyclopropane ring favors nucleophilic additions at C6 .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on transition states during LiAlH4 reductions, aligning with experimental ee values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
